7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C16H10ClFO3 and a molecular weight of 304.7 g/mol This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2-chloro-4-fluorophenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and 4-propylphenol.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and condensation reactions, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the chromen-2-one core structure.
Final Substitution: The final step involves the substitution of the chromen-2-one core with the 2-chloro-4-fluorophenyl group and the propyl group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives with different functional groups .
Scientific Research Applications
7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy, with a similar fluorophenyl group.
Erlotinib: Another tyrosine kinase inhibitor with structural similarities.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern and the presence of both a chromen-2-one core and a propyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-2-3-12-8-19(22)24-18-10-15(6-7-16(12)18)23-11-13-4-5-14(21)9-17(13)20/h4-10H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJQEQMXAOKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.